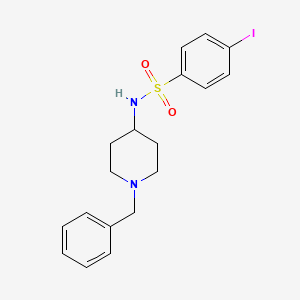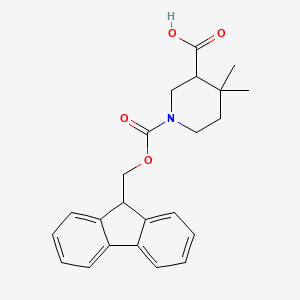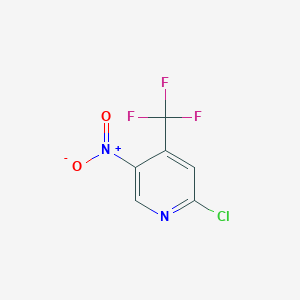
(2R)-2-(3,3-Difluorocyclobutyl)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-(3,3-Difluorocyclobutyl)propan-1-ol: is an organic compound characterized by the presence of a cyclobutyl ring substituted with two fluorine atoms and a hydroxyl group on a propyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Cyclobutyl Ring Formation: The synthesis begins with the formation of the cyclobutyl ring, which can be achieved through a cyclization reaction involving appropriate precursors.
Hydroxyl Group Introduction: The hydroxyl group is introduced via a nucleophilic substitution reaction, where a suitable leaving group is replaced by a hydroxyl group using reagents like sodium hydroxide or potassium hydroxide.
Industrial Production Methods: Industrial production of (2R)-2-(3,3-Difluorocyclobutyl)propan-1-ol involves scaling up the laboratory synthesis methods with optimization for yield and purity. This includes the use of continuous flow reactors for efficient cyclization and fluorination steps, as well as advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can undergo reduction reactions, particularly the reduction of the carbonyl group back to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide.
Major Products:
Oxidation: Formation of (2R)-2-(3,3-Difluorocyclobutyl)propanal.
Reduction: Regeneration of (2R)-2-(3,3-Difluorocyclobutyl)propan-1-ol.
Substitution: Formation of (2R)-2-(3,3-Difluorocyclobutyl)propan-1-amine.
Applications De Recherche Scientifique
Chemistry:
- Used as a building block in the synthesis of complex organic molecules.
- Acts as a precursor for the synthesis of fluorinated pharmaceuticals.
Biology:
- Investigated for its potential as a bioactive compound in enzyme inhibition studies.
Medicine:
- Explored for its potential use in the development of new drugs, particularly those targeting neurological disorders.
Industry:
- Utilized in the production of specialty chemicals and materials with unique properties due to the presence of fluorine atoms.
Mécanisme D'action
The mechanism of action of (2R)-2-(3,3-Difluorocyclobutyl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity by forming stable complexes with the active site, thereby blocking substrate access and subsequent catalytic activity.
Comparaison Avec Des Composés Similaires
- (2R)-2-(3,3-Difluorocyclobutyl)ethanol
- (2R)-2-(3,3-Difluorocyclobutyl)butan-1-ol
Comparison:
- Structural Differences: The primary difference lies in the length of the carbon chain attached to the cyclobutyl ring.
- Reactivity: The reactivity of these compounds can vary based on the chain length, affecting their chemical and biological properties.
- Applications: While all these compounds may be used in similar applications, (2R)-2-(3,3-Difluorocyclobutyl)propan-1-ol is unique due to its optimal balance of stability and reactivity, making it particularly suitable for pharmaceutical and industrial applications.
Propriétés
IUPAC Name |
(2R)-2-(3,3-difluorocyclobutyl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F2O/c1-5(4-10)6-2-7(8,9)3-6/h5-6,10H,2-4H2,1H3/t5-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYZCTQBOGCTTSS-YFKPBYRVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1CC(C1)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)C1CC(C1)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12F2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-phenylacetamide](/img/structure/B2943160.png)

![3-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}-1-(4-ethoxyphenyl)-1,2-dihydropyrazin-2-one](/img/structure/B2943164.png)
![2-(1H-1,3-benzodiazol-1-yl)-1-{3-[(3-methoxypyrazin-2-yl)oxy]pyrrolidin-1-yl}ethan-1-one](/img/structure/B2943166.png)


![N-(butan-2-yl)-2-({4-[(2-phenylethyl)amino]quinazolin-2-yl}sulfanyl)acetamide](/img/structure/B2943169.png)

![1-(benzyloxy)-2-(4-methylphenyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B2943171.png)
![3-(3-chlorophenyl)-1-[3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]propan-1-one](/img/structure/B2943172.png)

![N-{[1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2943175.png)
![2-Chloro-N-[2-(5-chlorothiophen-2-YL)-2-hydroxyethyl]pyridine-4-carboxamide](/img/structure/B2943178.png)
![1-(3-Acetylphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2943180.png)
